molecular formula C15H19NO5 B6663626 3-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-4-methoxy-3-methylbutanoic acid

3-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-4-methoxy-3-methylbutanoic acid

Cat. No.: B6663626
M. Wt: 293.31 g/mol
InChI Key: LZZHKVAPZMYASB-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-4-methoxy-3-methylbutanoic acid is a complex organic compound characterized by the presence of a benzofuran ring, a carbonyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-4-methoxy-3-methylbutanoic acid typically involves multiple steps, starting with the preparation of 2,3-dihydro-1-benzofuran-2-carbonyl chloride. This intermediate is then reacted with appropriate amines and other reagents to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-4-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-4-methoxy-3-methylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-benzofuran-2-carbonyl chloride
  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid

Uniqueness

3-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-4-methoxy-3-methylbutanoic acid is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-2-carbonylamino)-4-methoxy-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(9-20-2,8-13(17)18)16-14(19)12-7-10-5-3-4-6-11(10)21-12/h3-6,12H,7-9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZHKVAPZMYASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(COC)NC(=O)C1CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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